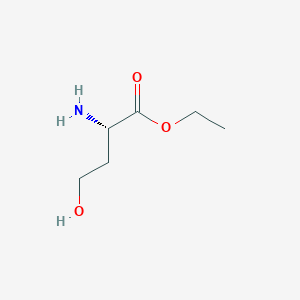

Homoserine, ethyl ester

Description

Contextualization of Homoserine within Amino Acid Metabolism and its Derivatives

Homoserine is an α-amino acid that holds a critical position as an intermediate in the biosynthetic pathways of three essential amino acids: methionine, threonine, and isoleucine. wikipedia.org It is not one of the common amino acids encoded by DNA. wikipedia.org The biosynthesis of homoserine originates from aspartic acid, which undergoes two reductions via the intermediate aspartate-semialdehyde to form L-homoserine. wikipedia.orgacs.org Specifically, the enzyme homoserine dehydrogenase catalyzes the conversion of L-aspartate-4-semialdehyde to L-homoserine. wikipedia.org

Once formed, homoserine serves as a branch-point intermediate. It can be converted into several important derivatives that lead to different metabolic fates. For instance, homoserine is a substrate for homoserine kinase, which phosphorylates it to produce phosphohomoserine, a direct precursor for the synthesis of L-threonine. wikipedia.org Alternatively, the enzyme homoserine O-succinyltransferase converts homoserine to O-succinyl-L-homoserine, an intermediate in the biosynthesis of methionine in organisms like Escherichia coli. wikipedia.orgmedchemexpress.com Similarly, O-acetyl-L-homoserine is another key derivative. nih.gov These derivatives are central to metabolic engineering efforts aimed at the microbial production of valuable chemicals. nih.gov

A significant class of homoserine derivatives is the N-acyl-L-homoserine lactones (AHLs). medchemexpress.com These molecules are synthesized from the core structural unit of L-Homoserine lactone and are crucial signaling molecules in the quorum sensing systems of many Gram-negative bacteria. medchemexpress.commdpi.com Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, regulating processes like biofilm formation and virulence. mdpi.comresearchgate.net The acyl chain of AHLs can vary in length and modification, leading to a diversity of signaling molecules. nih.gov

| Derivative Name | Precursor | Metabolic Role/Significance |

| L-Homoserine | L-Aspartate | Intermediate in the biosynthesis of L-threonine, L-methionine, and L-isoleucine. wikipedia.org |

| Phosphohomoserine | L-Homoserine | Precursor for L-threonine synthesis. wikipedia.org |

| O-Succinyl-L-homoserine | L-Homoserine | Intermediate in L-methionine biosynthesis. wikipedia.orgmedchemexpress.com |

| O-Acetyl-L-homoserine | L-Homoserine | Precursor for biosynthesis of L-methionine and other compounds. nih.gov |

| N-Acyl-L-homoserine lactones (AHLs) | L-Homoserine lactone | Signaling molecules in bacterial quorum sensing. medchemexpress.commdpi.com |

Significance of Esterification in Biological Systems and Chemical Synthesis

Esterification is a fundamental chemical reaction in which a carboxylic acid reacts with an alcohol to form an ester and water. monash.edubyjus.com This process is of profound importance in both the biological realm and the world of synthetic chemistry. reagent.co.ukfrontiersin.org

In biological systems, ester bonds are ubiquitous and vital for numerous functions. reagent.co.uk Lipids, which are crucial for energy storage and cell membrane structure, are largely composed of esters. reagent.co.uknumberanalytics.com Triglycerides, the primary form of energy storage in animals, are esters derived from glycerol (B35011) and three fatty acids. numberanalytics.commedium.com Phospholipids, the building blocks of cell membranes, are also esters, containing ester bonds that are essential for maintaining cellular integrity and function. reagent.co.uknumberanalytics.com Furthermore, esterification and the reverse reaction, hydrolysis, are key processes in lipid metabolism, regulated by enzymes like lipases and esterases. ontosight.ai

In the field of chemical synthesis, esterification is a cornerstone reaction used to create a vast array of compounds with diverse applications. frontiersin.org The process is widely used in the pharmaceutical, cosmetic, and food industries. frontiersin.orgontosight.ai Many esters are known for their characteristic pleasant aromas and are used as fragrance and flavoring agents. monash.edumedium.com In pharmaceuticals, esterification is often employed to create prodrugs, which are inactive ester forms of a drug that are hydrolyzed in the body to release the active compound. medium.com The synthesis of polymers, such as the polyester (B1180765) polyethylene (B3416737) terephthalate (B1205515) (PET), also relies on esterification. medium.com Various methods have been developed to carry out esterification, including the Fischer esterification, which uses an acid catalyst, and other more specialized protocols like the Yamaguchi esterification, which is noted for its high efficiency under mild conditions. frontiersin.orgjove.com

| Field | Significance of Esterification | Examples |

| Biological Systems | Energy storage, cell structure, metabolism. reagent.co.uknumberanalytics.com | Triglycerides (energy), Phospholipids (cell membranes). numberanalytics.commedium.com |

| Chemical Synthesis | Creation of fragrances, flavors, polymers, and pharmaceuticals. frontiersin.orgmedium.comontosight.ai | Isoamyl acetate (B1210297) (banana flavor), Aspirin (prodrug), PET plastic. medium.com |

| Biofuels | Production of biodiesel. medium.comnumberanalytics.com | Fatty acid methyl esters (FAMEs) are produced via transesterification. medium.com |

Overview of Academic Research Trajectories for Homoserine Ethyl Esters and Related Compounds

Academic research involving homoserine, ethyl ester, and its analogs primarily focuses on its utility as a synthetic intermediate and as a tool for studying biological processes.

(S)-N-Boc-L-homoserine ethyl ester , a protected form of homoserine ethyl ester, is frequently cited as a key starting material in organic synthesis. caymanchem.comglpbio.combertin-bioreagent.com Research has demonstrated its use in the synthesis of complex molecules such as unsaturated caprolactams and as a monomer unit for creating oxy-peptide nucleic acids (oxy-PNAs). caymanchem.combertin-bioreagent.com Oxy-PNAs are synthetic analogs of DNA and RNA with potential applications in genetic diagnostics and therapy.

Another significant area of research involves the synthesis of N-acyl homoserine lactone (AHL) analogs to study and modulate bacterial quorum sensing. mdpi.comnih.gov Since AHLs are key to bacterial communication and pathogenicity, synthesizing mimics allows researchers to investigate the specificity of AHL receptors and to develop compounds that can either activate (agonists) or block (antagonists) these signaling systems. mdpi.com Such research is vital for developing new anti-biofilm and antibacterial strategies. medchemexpress.com For instance, studies have explored the synthesis of AHLs with varied acyl chains to understand their biological activity in different bacterial species. nih.govacs.org The synthesis of these analogs often involves coupling a fatty acid or its derivative with a homoserine lactone core, a process where esterification or amidation reactions are central. acs.org

Furthermore, research into the chemoenzymatic polymerization of amino acid esters, such as L-serine ethyl ester, provides a related context. nih.gov These studies explore using enzymes to synthesize polypeptides in aqueous media without the need for protecting reactive side groups, a green chemistry approach that could be relevant for the polymerization of other amino acid esters like homoserine ethyl ester. nih.gov

| Compound/Area of Research | Key Research Findings/Applications |

| (S)-N-Boc-L-homoserine ethyl ester | Used as a synthetic intermediate for unsaturated caprolactams and monomer units for oxy-peptide nucleic acids. caymanchem.comglpbio.combertin-bioreagent.com |

| N-Acyl Homoserine Lactone (AHL) Analogs | Synthesized to study bacterial quorum sensing, identify receptor specificity, and develop quorum sensing inhibitors (antagonists) or activators (agonists). medchemexpress.commdpi.comnih.gov |

| Chemoenzymatic Polymerization | Research on related amino acid esters (e.g., L-serine ethyl ester) demonstrates protease-catalyzed synthesis of polypeptides without side-group protection. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-4-hydroxybutanoate |

InChI |

InChI=1S/C6H13NO3/c1-2-10-6(9)5(7)3-4-8/h5,8H,2-4,7H2,1H3/t5-/m0/s1 |

InChI Key |

PLYRSCSECTZOCD-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCO)N |

Canonical SMILES |

CCOC(=O)C(CCO)N |

Origin of Product |

United States |

Biochemical Roles and Metabolic Significance of Homoserine and Ester Derivatives

Homoserine as a Central Precursor in Essential Amino Acid Biosynthesis Pathways

L-Homoserine is a crucial intermediate in the biosynthesis of the essential amino acids methionine, threonine, and isoleucine in bacteria and plants. wikipedia.org It is derived from aspartate through the action of aspartate kinase and homoserine dehydrogenase. wikipedia.org The metabolic fate of homoserine is a critical branch point, leading to the synthesis of these vital protein components.

The biosynthesis of methionine from homoserine proceeds through the activation of the hydroxyl group of homoserine by acylation, forming an O-acylhomoserine intermediate. This activated intermediate is then primed for the subsequent addition of a sulfur-containing compound.

In many bacteria, such as Escherichia coli and Salmonella typhimurium, the preferred acylating agent is succinyl-CoA, leading to the formation of O-succinyl-L-homoserine (OSH). medchemexpress.comresearchgate.net This reaction is catalyzed by the enzyme homoserine O-succinyltransferase. wikipedia.org OSH then serves as a substrate for cystathionine (B15957) γ-synthase, which catalyzes the condensation of OSH with cysteine to form cystathionine. researchgate.net Subsequently, cystathionine β-lyase cleaves cystathionine to yield homocysteine, the direct precursor of methionine. researchgate.net In some organisms, O-succinylhomoserine sulfhydrylase can directly convert OSH and hydrogen sulfide (B99878) into homocysteine. uniprot.org

Alternatively, in many fungi and some bacteria, acetyl-CoA is used as the acyl donor, resulting in the formation of O-acetyl-L-homoserine (OAH). researchgate.netwikipedia.org This reaction is catalyzed by homoserine O-acetyltransferase. wikipedia.org OAH can then be converted to homocysteine through the action of O-acetylhomoserine sulfhydrylase, which facilitates the reaction of OAH with hydrogen sulfide. uniprot.org OAH is considered a significant platform chemical for the biotechnological production of L-methionine. nih.govresearchgate.net

| Intermediate | Acyl Donor | Enzyme (Acylation) | Organisms |

|---|---|---|---|

| O-Succinyl-L-homoserine (OSH) | Succinyl-CoA | Homoserine O-succinyltransferase | Many bacteria (e.g., E. coli, Salmonella typhimurium) |

| O-Acetyl-L-homoserine (OAH) | Acetyl-CoA | Homoserine O-acetyltransferase | Many fungi and some bacteria |

Homoserine is a direct precursor for the biosynthesis of threonine. The enzyme homoserine kinase phosphorylates the hydroxyl group of homoserine to produce O-phospho-L-homoserine. wikipedia.orgasm.org Subsequently, threonine synthase catalyzes the isomerization of O-phospho-L-homoserine to form threonine. wikipedia.orgqmul.ac.uk

Threonine, in turn, serves as a precursor for the biosynthesis of isoleucine. acs.org The pathway to isoleucine involves a series of enzymatic steps initiated by the deamination of threonine to α-ketobutyrate. nih.gov This highlights the central role of homoserine in providing the carbon skeleton for multiple essential amino acids.

The biosynthetic pathway leading to homoserine and its derivatives is tightly regulated to prevent the overproduction of these amino acids. A primary mechanism of regulation is feedback inhibition, where the end products of the pathway allosterically inhibit the activity of key enzymes.

For instance, threonine is a known feedback inhibitor of both aspartokinase and homoserine dehydrogenase, the enzymes that catalyze the initial steps in the conversion of aspartate to homoserine. acs.orgfrontiersin.org Additionally, threonine acts as a competitive inhibitor of homoserine kinase, the first enzyme in the threonine-specific branch of the pathway. acs.orgnih.govnih.gov This competitive inhibition ensures that when threonine levels are high, the flux of homoserine towards threonine synthesis is reduced. acs.org In some organisms, L-cysteine, a downstream product of the linked methionine biosynthesis pathway, can also regulate homoserine biosynthesis. nih.govpnas.orgnih.gov

Besides feedback inhibition, the synthesis of enzymes involved in this pathway is often controlled by repression, where the presence of the final amino acid products represses the transcription of the genes encoding these enzymes.

Role of Homoserine Esters and Lactones in Quorum Sensing (QS) Mechanisms

In the realm of bacterial communication, homoserine derivatives play a pivotal role as signaling molecules in a process known as quorum sensing (QS). mdpi.com Specifically, N-acyl homoserine lactones (AHLs) are a major class of autoinducers used by many Gram-negative bacteria to coordinate gene expression in a population density-dependent manner. wikipedia.orgresearchgate.netyoutube.com

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and modification. mdpi.com These small, diffusible molecules are synthesized intracellularly and secreted into the extracellular environment. nih.gov As the bacterial population density increases, the concentration of AHLs also rises. nih.gov Once a threshold concentration is reached, AHLs bind to and activate cognate cytoplasmic receptor proteins, typically belonging to the LuxR family of transcriptional regulators. researchgate.netmdpi.com The AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, to modulate the expression of target genes. wikipedia.org This coordinated gene expression controls various physiological processes, including biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis. frontiersin.orgfrontiersin.orgacs.org

| AHL Molecule | Producing Bacterium | Regulated Process |

|---|---|---|

| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Vibrio fischeri | Bioluminescence nih.gov |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | Virulence and biofilm formation frontiersin.org |

| N-butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Virulence and biofilm formation frontiersin.org |

| N-octanoyl-L-homoserine lactone (C8-HSL) | Burkholderia cepacia | Virulence nih.gov |

The synthesis of AHLs is primarily catalyzed by enzymes belonging to the LuxI family of AHL synthases. nih.govnih.govnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as the source of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP) from fatty acid biosynthesis as the donor of the acyl side chain. nih.govresearchgate.net

The LuxI-type synthase catalyzes the formation of an amide bond between the acyl group of the acyl-ACP and the amino group of SAM. This is followed by a lactonization reaction, which results in the formation of the AHL molecule and the release of 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein. nih.gov The specificity of the LuxI synthase for different acyl-ACPs determines the length and structure of the acyl side chain of the AHL produced, thus generating a diverse array of signaling molecules across different bacterial species. wikipedia.org

Quorum Quenching: Enzymatic Degradation of AHLs by Lactonases and Acylases

Quorum quenching (QQ) refers to the interruption of quorum sensing signaling. This process is a key strategy for controlling bacterial behavior and pathogenicity. nih.gov The primary mechanism of QQ involves the enzymatic degradation of AHL signal molecules by two main classes of enzymes: lactonases and acylases. wikipedia.orgfrontiersin.org

Lactonases (AHL Lactonases): These enzymes target the ester bond within the homoserine lactone ring of AHLs. wikipedia.org By hydrolyzing this bond, they open the ring to produce the corresponding N-acyl homoserine, rendering the molecule inactive as it can no longer bind to its cognate receptor protein. wikipedia.orgresearchgate.netscirp.org This inactivation is reversible under acidic conditions, which can lead to the reformation of the lactone ring. scirp.org AHL lactonases are found in a wide range of bacteria, including various Bacillus species, and belong to the metallo-β-lactamase superfamily. researchgate.netscirp.org

Acylases (AHL Acylases): This class of enzymes targets the amide bond that links the acyl side chain to the homoserine lactone ring. nih.gov The cleavage of this bond yields a fatty acid and the homoserine lactone ring. scirp.org This degradation is irreversible and represents a complete destruction of the signaling molecule. wikipedia.org AHL acylases belong to the N-terminal nucleophile (Ntn) hydrolase superfamily and have been identified in numerous bacterial species, including Pseudomonas aeruginosa. frontiersin.orgnih.gov

These enzymes are of significant interest for their potential therapeutic and industrial applications, as they can attenuate the virulence of pathogenic bacteria by disrupting their communication systems. frontiersin.orgnih.gov

| Enzyme Class | Mechanism of Action | Bond Cleaved | Products | Reversibility | Enzyme Superfamily Example | Producing Organism Example |

|---|---|---|---|---|---|---|

| Lactonase | Hydrolyzes the homoserine lactone ring | Ester | N-acyl homoserine | Reversible (under acidic pH) | Metallo-β-lactamase | Bacillus sp. |

| Acylase | Cleaves the N-acyl side chain from the ring | Amide | Fatty acid + Homoserine lactone | Irreversible | Ntn-hydrolase | Pseudomonas aeruginosa |

Interkingdom Signaling and Cross-Talk Between Bacteria and Eukaryotic Organisms

The influence of AHLs extends beyond bacterial communities, engaging in interkingdom signaling with eukaryotic hosts such as plants and animals. oup.comnih.gov Eukaryotic organisms can perceive and respond to these bacterial signals, leading to significant physiological and genetic changes.

In animals, AHLs can modulate immune responses. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) produced by Pseudomonas aeruginosa can influence the function of host immune cells, affecting inflammatory responses. oup.com In the context of the gut microbiota, AHLs have been detected in fecal samples, and specific molecules like 3-oxo-C12:2 have been shown to exert an anti-inflammatory effect on epithelial cells, suggesting a role in maintaining gut homeostasis. nih.gov

In plants, the interaction is multifaceted. Plants are exposed to a wide array of AHL-producing bacteria in the rhizosphere. nih.gov They can recognize and respond to these molecules, resulting in effects that range from growth promotion, such as enhanced root development, to the priming of defense responses, known as AHL-induced resistance. researchgate.net Some studies suggest that the plant response is not to the AHL molecule itself but to its degradation product, L-homoserine, which can serve as a precursor in the biosynthesis of the plant hormone ethylene. acs.org Furthermore, some plants can produce substances that mimic AHLs, allowing them to either stimulate or inhibit bacterial quorum sensing, adding another layer of complexity to this cross-kingdom dialogue. oup.com

Involvement in Other Cellular Processes and Metabolic Networks

Beyond its role in signaling, the homoserine molecule is a pivotal intermediate in central metabolism, particularly in the biosynthesis of several essential amino acids.

Homoserine Metabolism in Various Microorganisms and Plants

L-homoserine is a non-proteinogenic α-amino acid that serves as a key branch-point intermediate in the aspartate metabolic pathway. wikipedia.org This pathway is responsible for the synthesis of the essential amino acids methionine, threonine, and isoleucine in most bacteria, archaea, fungi, and plants. wikipedia.orgnih.gov

The biosynthesis begins with aspartate, which is converted through a series of enzymatic steps to aspartate-semialdehyde. The enzyme homoserine dehydrogenase then reduces this intermediate to form L-homoserine. wikipedia.org From this point, the metabolic fate of L-homoserine diverges:

Threonine Synthesis: Homoserine kinase phosphorylates L-homoserine to create O-phospho-L-homoserine. This compound is then converted into L-threonine by the enzyme threonine synthase. wikipedia.orgasm.org

Methionine Synthesis: In plants and some bacteria, O-phospho-L-homoserine is also the precursor for methionine biosynthesis. asm.orgnih.gov In other bacteria, L-homoserine is first converted to O-succinyl homoserine, which then enters the pathway to methionine. wikipedia.org

In plants, the regulation of this pathway is critical, with the branch point for threonine and methionine synthesis occurring at the level of O-phospho-homoserine. nih.gov Homoserine itself can be transported across plant cells and may represent a form of transported nitrogen. nih.gov In some plants like peas, homoserine can accumulate to significant levels, with its synthesis potentially occurring via transamination pathways in addition to the primary aspartate pathway. oup.com

Metabolic Engineering Strategies for Enhanced Homoserine Production

The industrial importance of L-homoserine as a precursor for valuable chemicals and amino acids has driven extensive research into metabolic engineering strategies to enhance its production in microorganisms like Escherichia coli and Corynebacterium glutamicum. acs.orgacs.org The goal is to redirect the carbon flux from central metabolism toward L-homoserine accumulation.

Key strategies include:

Blocking Competing Pathways: To prevent the conversion of L-homoserine into other products, genes encoding enzymes like homoserine kinase (thrB) and homoserine O-succinyltransferase (metA) are often deleted. This knockout prevents the synthesis of threonine and methionine from homoserine, causing it to accumulate. asm.org

Overexpression of Key Biosynthetic Enzymes: Increasing the expression of enzymes in the L-homoserine synthesis pathway, such as the feedback-resistant variants of aspartokinase and homoserine dehydrogenase (thrA), enhances the carbon flux from aspartate to L-homoserine. asm.orgnih.gov

Enhancing Precursor Supply: Strategies are employed to increase the availability of the precursor oxaloacetate (OAA). This can be achieved by overexpressing anaplerotic enzymes like pyruvate (B1213749) carboxylase (pyc) or phosphoenolpyruvate (B93156) carboxylase (ppc), which replenish OAA in the TCA cycle. asm.orgnih.gov

Optimizing Transport Systems: Overexpressing specific exporter proteins (e.g., rhtA, eamA) facilitates the secretion of L-homoserine out of the cell. This reduces intracellular toxicity, which can be a bottleneck for high-level production, and simplifies downstream processing. nih.govresearchgate.net

Through the iterative application of these strategies, researchers have achieved significant titers of L-homoserine production, demonstrating the potential for microbial fermentation to serve as a sustainable manufacturing platform. nih.gov

| Strategy | Target Gene(s) | Function of Gene Product | Modification | Purpose |

|---|---|---|---|---|

| Block Competing Pathways | thrB | Homoserine kinase | Deletion (knockout) | Prevent conversion of homoserine to threonine |

| Block Competing Pathways | metA | Homoserine O-succinyltransferase | Deletion (knockout) | Prevent entry into methionine pathway |

| Overexpress Key Enzymes | thrAfr | Feedback-resistant aspartokinase/homoserine dehydrogenase | Overexpression | Increase synthesis from aspartate and avoid feedback inhibition |

| Enhance Precursor Supply | ppc / pyc | PEP carboxylase / Pyruvate carboxylase | Overexpression | Increase oxaloacetate (OAA) pool |

| Optimize Transport | rhtA / eamA | Exporter proteins | Overexpression | Increase export of homoserine to reduce toxicity |

Applications and Research Perspectives

Homoserine Ethyl Esters as Key Intermediates in Pharmaceutical and Fine Chemical Synthesis

The utility of homoserine ethyl ester as a key intermediate is well-established in the synthesis of pharmaceuticals and fine chemicals. Its bifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for constructing diverse molecular architectures.

Precursors for Drug Discovery and Development

Homoserine ethyl ester and its protected forms are pivotal starting materials in the synthesis of various compounds integral to drug discovery. The ester group can enhance membrane permeability, positioning it as a candidate for prodrug design where enzymatic hydrolysis in target tissues would release the active homoserine moiety.

One notable application is as a synthetic intermediate for creating monomer units for oxy-peptide nucleic acids (OPNAs). OPNAs are peptide mimics that have shown improved binding affinity and stability when targeting DNA and RNA, making them valuable tools in diagnostics and therapeutic research. Furthermore, derivatives such as (S)-N-Boc-L-homoserine ethyl ester are used in the synthesis of unsaturated caprolactams, which are structural motifs found in various biologically active compounds.

Synthons for Enantiomerically Pure Derivatives

Maintaining stereochemical integrity is crucial in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities. Homoserine ethyl ester serves as an excellent chiral synthon for the preparation of enantiomerically pure molecules.

A significant application in this area is the synthesis of N-acyl homoserine lactones (AHLs). AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing to coordinate group behaviors, including virulence and biofilm formation. nih.gov The development of synthetic AHL analogues to modulate quorum sensing is a promising anti-infective strategy. nih.gov The synthesis of these analogues often starts from homoserine or its derivatives, where preserving the specific stereochemistry of the lactone ring is essential for biological activity. Research has focused on developing robust synthetic routes that yield AHLs with excellent levels of enantiomeric purity.

Table 1: Synthetic Applications of Homoserine Ethyl Ester Derivatives

| Derivative/Precursor | Resulting Compound/Class | Field of Application |

|---|---|---|

| (S)-N-Boc-L-homoserine ethyl ester | Unsaturated Caprolactams | Organic Synthesis, Medicinal Chemistry |

| (S)-N-Boc-L-homoserine ethyl ester | Oxy-Peptide Nucleic Acids (OPNAs) | Drug Discovery, Diagnostics |

| L-Homoserine derivatives | N-Acyl Homoserine Lactones (AHLs) | Anti-infective Strategies, Quorum Sensing Research |

| Homoserine | Proteoglycan Glycopeptides | Biochemistry, Disease Research nih.gov |

Utilization in Peptide and Polymer Chemistry

The unique structure of homoserine and its derivatives lends itself to innovative applications in the fields of peptide and polymer chemistry, enabling the creation of novel materials with specialized functions.

Integration into Peptide Synthesis

While not one of the 20 proteinogenic amino acids, homoserine can be incorporated into peptide chains to create peptidomimetics or as a precursor to other amino acids. In a notable strategy, homoserine was used as a precursor for aspartic acid during the solid-phase synthesis of complex glycopeptides, such as those found in proteoglycans. nih.gov This approach circumvents issues related to aspartimide formation, a common side reaction, by introducing the homoserine residue and then performing a late-stage oxidation to form the desired aspartic acid residue within the peptide backbone. nih.gov The use of active esters is a common strategy in peptide synthesis to facilitate the formation of peptide bonds under mild conditions. rsc.org

Homoserine Lactone as a Structural Element for Multifunctional Polymer Synthesis

The lactone form of homoserine is a valuable monomer for creating functional and multifunctional polymers. mdpi.comnih.govresearchgate.net Researchers have developed synthetic strategies using homoserine lactone as a key structural element. mdpi.comnih.gov One approach involves creating a bifunctional "coupler" molecule containing both a thiolactone and a homoserine lactone. mdpi.comnih.gov This coupler demonstrates regioselectivity, allowing for controlled reactions with amines to form polyamide oligomers. mdpi.com

Another strategy involves grafting homoserine lactone onto existing polymer backbones, such as linear polyglycidol. mdpi.comnih.gov The lactone groups in the side chains can then be opened to introduce new functionalities. For example, reaction with 3-(dimethylamino)-1-propylamine followed by quaternization can convert the polymer into a cationic polymer, a class of materials with numerous applications in drug delivery and gene therapy. mdpi.comnih.gov These methods highlight the potential of using bio-based building blocks like homoserine to create advanced, "green" materials. nih.gov

Biotechnological Applications and Microbial Fermentation Systems

The industrial production of L-homoserine, the precursor to homoserine ethyl ester, is increasingly shifting from chemical synthesis to more sustainable microbial fermentation methods. acs.org This biotechnological approach leverages metabolically engineered microorganisms, primarily Escherichia coli and Corynebacterium glutamicum, to produce L-homoserine in high yields from renewable feedstocks like glucose. acs.orgnih.govacs.org

Metabolic engineering strategies are central to optimizing production strains. nih.govacs.org These strategies involve a multi-faceted approach to channel the metabolic flux towards L-homoserine synthesis. nih.govnih.gov Key modifications include:

Blocking Competing Pathways: Deleting genes for pathways that divert precursors away from homoserine, such as those leading to threonine and methionine.

Overexpression of Key Enzymes: Increasing the expression of crucial enzymes in the homoserine biosynthetic pathway, like aspartokinase (thrA/lysC) and homoserine dehydrogenase (hom). acs.orgresearchgate.net

Enhancing Precursor Supply: Modifying central carbon metabolism to increase the pool of precursors like aspartate.

Optimizing Cofactor Availability: Ensuring a sufficient supply of cofactors, particularly NADPH, which is required for key enzymatic steps in the pathway. nih.govacs.org

Modifying Transport Systems: Engineering transporter proteins to improve the export of L-homoserine out of the cell, which can alleviate feedback inhibition and increase final titers. nih.gov

Through these rational and systematic engineering efforts, researchers have developed microbial cell factories capable of producing L-homoserine at high titers, yields, and productivities, making biotechnological production a commercially viable and environmentally friendly alternative to chemical synthesis. nih.govnih.govresearchgate.net

Table 2: Key Genes in Metabolic Engineering of E. coli for L-Homoserine Production

| Gene(s) | Encoded Enzyme/Protein | Engineering Strategy | Purpose |

|---|---|---|---|

thrA, asd |

Aspartokinase I / Homoserine Dehydrogenase, Aspartate-semialdehyde dehydrogenase | Overexpression | Increase carbon flux into the homoserine pathway. nih.gov |

ppc, aspC |

Phosphoenolpyruvate (B93156) carboxylase, Aspartate aminotransferase | Overexpression | Enhance the supply of the precursor L-aspartate. nih.gov |

thrB, metA |

Homoserine kinase, Homoserine O-succinyltransferase | Deletion | Block conversion of L-homoserine to L-threonine and L-methionine. |

rhtB, eamA |

Transporter proteins | Overexpression | Increase export of L-homoserine from the cell. nih.gov |

ptsG |

Glucose-specific PTS enzyme | Deletion/Modification | Reduce glucose consumption rate to balance with production pathways. nih.gov |

Microbial Production of Industrial Chemicals from Homoserine (e.g., 1,3-Propanediol (B51772), Isobutanol, 1,4-Butanediol)

L-homoserine, a key intermediate in the aspartate metabolic pathway, is increasingly recognized as a valuable platform chemical for the bio-based production of various industrial chemicals. Metabolic engineering efforts have focused on channeling the flux from homoserine towards the synthesis of compounds like 1,3-propanediol (1,3-PDO), isobutanol, and 1,4-butanediol (B3395766) (1,4-BDO).

1,3-Propanediol (1,3-PDO): While traditionally produced from glycerol (B35011), a non-natural pathway derived from homoserine has been engineered in Escherichia coli for the production of 1,3-PDO from glucose. This novel pathway circumvents the need for the expensive coenzyme vitamin B12, which is typically required in glycerol-based routes nih.gov. The pathway involves the deamination of homoserine and the decarboxylation of 4-hydroxy-2-ketobutyrate nih.gov. Initial engineered strains produced 51.5 mg/L of 1,3-PDO when using homoserine and glucose as co-substrates. Through systematic enzyme screening and protein engineering, the titer was increased to 0.63 g/L directly from glucose in shake flask cultivation nih.gov.

Isobutanol: Isobutanol is a biofuel and a valuable chemical feedstock. While many microbial production strategies for isobutanol focus on the valine biosynthesis pathway, research has explored various metabolic engineering approaches in organisms like Saccharomyces cerevisiae and E. coli to improve production titers, with genetically engineered organisms reaching up to 50 g/L nih.govnih.gov. The pathways typically start from 2-ketoisovalerate, an intermediate that can be derived from the central carbon metabolism, which also feeds homoserine synthesis researchgate.netmdpi.com.

1,4-Butanediol (1,4-BDO): Homoserine represents a direct precursor for the biosynthesis of 1,4-BDO, an important commodity chemical used in polymer manufacturing nih.gov. A biosynthetic pathway starting from L-homoserine has been successfully engineered in microbial organisms google.com. This pathway is particularly notable as it provides a renewable alternative to the petrochemical-based production of BDO. Homoserine is an intermediate in the metabolism of threonine and methionine, originating from oxaloacetate google.com. By engineering microbial hosts, it is possible to channel the metabolic flux from central intermediates through aspartate and homoserine to produce 1,4-BDO google.comresearchgate.net. Engineered strains of E. coli have successfully produced 18 g/L of BDO from renewable carbohydrate feedstocks using such novel biocatalytic routes nih.gov.

Development of Engineered Microbial Cell Factories for High-Efficiency Production

The efficient synthesis of homoserine and its derivatives relies heavily on the development of highly engineered microbial cell factories, with Escherichia coli being the most commonly used host nih.govacs.org. Systems metabolic engineering strategies are employed to optimize these cellular factories for enhanced production. acs.orgresearchgate.net

Key strategies for engineering high-efficiency production strains include:

Pathway Optimization: This involves strengthening the carbon flux from central metabolism (e.g., glucose) towards L-homoserine. The biosynthetic pathway is often divided into upstream (glycolysis), mid-stream (TCA cycle), and downstream (aspartate to homoserine) modules, with genetic modifications made to accelerate and balance the flux through each stage nih.gov.

Blocking Competing Pathways: To maximize the carbon flow to homoserine, competing metabolic pathways that consume key precursors are often blocked or downregulated. This includes pathways for the synthesis of other amino acids derived from aspartate, such as threonine, methionine, and lysine (B10760008) researchgate.net.

Enhancing Precursor and Cofactor Supply: The biosynthesis of L-homoserine from aspartyl phosphate (B84403) requires the reducing cofactor NADPH nih.gov. Therefore, engineering strategies often focus on increasing the intracellular availability of NADPH by overexpressing enzymes like pyridine (B92270) nucleotide transhydrogenase (encoded by pntAB) nih.gov.

Improving Product Export: To prevent intracellular accumulation of homoserine, which can be toxic or inhibit production, transporter proteins are often overexpressed. Upregulating the expression of exporters like RhtA and EamA has been shown to significantly improve L-homoserine titers nih.gov.

Through the iterative application of these strategies, researchers have made significant strides. For instance, by modifying approximately 18 genes in E. coli W3110, a strain was developed that could produce L-homoserine at a very high titer. In a two-stage fed-batch fermentation process, this engineered strain achieved a titer of 110.8 g/L, a yield of 0.64 g/g from glucose, and a volumetric productivity of 1.82 g/L/h, demonstrating the power of these engineering approaches nih.gov.

| Parameter | Value | Unit |

|---|---|---|

| Host Organism | Escherichia coli W3110 | - |

| Number of Genes Modified | ~18 | - |

| Fermentation Type | Fed-batch, two-stage | - |

| Final Titer | 110.8 | g/L |

| Yield on Glucose | 0.64 | g/g |

| Volumetric Productivity | 1.82 | g/L/h |

Advanced Analytical Techniques for Detection and Characterization of Homoserine Esters

Spectroscopic Methods for Structural Elucidation

The unambiguous determination of the chemical structure of homoserine esters and their synthetic analogues relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and the functional groups present within the molecule nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating organic structures nih.gov. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HMQC, and HMBC) are used. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For homoserine derivatives, NMR is crucial for confirming the structure of the homoserine lactone ring and the nature of the attached ester or acyl group researchgate.net.

Mass Spectrometry (MS): MS is used to determine the molecular weight and molecular formula of a compound with high accuracy nih.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments help to piece together the structure by identifying characteristic fragments of the molecule, such as the homoserine lactone ring, which often produces a prominent ion at m/z 102 mdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For homoserine esters, characteristic absorption bands would indicate the presence of the ester carbonyl group (C=O stretch), the lactone carbonyl group, C-O bonds, and N-H bonds (in N-acylated derivatives) researchgate.net.

Together, these spectroscopic methods provide complementary information that allows for the complete and confident structural elucidation of novel homoserine esters and their analogues researchgate.net.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of homoserine esters and related compounds from complex biological samples or reaction mixtures nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating compounds based on their polarity. For homoserine lactone derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol) mdpi.com. The differing lengths and functionalities of the side chains on homoserine derivatives lead to variations in polarity, which allows for their effective separation mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a highly sensitive and specific analytical method. As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer mdpi.com. LC-MS/MS allows for both the separation of a mixture and the structural confirmation of its components in a single run. This technique is particularly powerful for quantifying low concentrations of N-acyl homoserine lactones in environmental or biological samples vliz.be.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification of volatile or semi-volatile compounds. For less volatile molecules like homoserine derivatives, a derivatization step may be required to increase their volatility nih.gov. GC-MS offers excellent separation efficiency and provides mass spectra that can be used for identification nih.gov.

Supercritical Fluid Chromatography (SFC): SFC, which uses supercritical CO2 as the mobile phase, is emerging as a "green" alternative to HPLC. It offers fast analysis times and good separation efficiency. SFC coupled with high-resolution mass spectrometry has been successfully developed for the quantification of up to 30 different N-acyl homoserine lactones in a single 16-minute run with high sensitivity nih.gov.

| Technique | Principle | Primary Application | Key Advantages |

|---|---|---|---|

| HPLC | Separation based on polarity using a liquid mobile phase. | Separation and purification. | Cost-effective, robust, widely available. nih.gov |

| LC-MS/MS | Combines HPLC separation with mass spectrometric detection. | Quantification and identification in complex mixtures. | High sensitivity and specificity, structural confirmation. mdpi.comvliz.be |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase. | Identification of individual products and mixtures. | High resolution, powerful for identification. nih.gov |

| SFC-HRMS | Separation using a supercritical fluid mobile phase. | Rapid quantification of multiple analytes. | Fast, environmentally friendly, high sensitivity. nih.gov |

Future Directions in Homoserine Ethyl Ester Research

Design and Synthesis of Novel Analogues for Biological Probes and Modulators

A major focus of future research lies in the rational design and synthesis of novel analogues based on the homoserine lactone scaffold. These synthetic molecules serve as powerful tools to investigate and manipulate biological processes, particularly bacterial quorum sensing (QS) beilstein-journals.orgrsc.org.

Quorum Sensing Modulation: Many Gram-negative bacteria use N-acyl homoserine lactones (AHLs) as signaling molecules to coordinate group behaviors like biofilm formation and virulence factor production beilstein-journals.orgfrontiersin.org. The development of synthetic AHL analogues that can either mimic (agonists) or block (antagonists) the natural signals is a promising strategy for developing new anti-infective therapies rsc.orgbohrium.comnih.gov. Research involves systematic modification of the AHL structure, including:

Varying the Acyl Chain: Altering the length, saturation, and functional groups of the N-acyl side chain can dramatically affect the analogue's activity and specificity for different bacterial QS receptors frontiersin.org.

Modifying the Core Structure: Replacing the amide linkage with more stable groups, such as a triazole ring, has been shown to produce potent QS modulators rsc.org.

Introducing Reactive Moieties: Incorporating reactive groups, such as halogens, into the acyl chain can create analogues that may covalently bind to the target receptor, providing powerful probes for studying receptor-ligand interactions beilstein-journals.org.

The goal is to develop highly potent and selective modulators that can be used as chemical tools to dissect QS signaling pathways or as lead compounds for the development of novel antibacterial agents that disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance beilstein-journals.orgnih.gov.

Elucidation of Enzyme Mechanisms Related to Homoserine Ester Metabolism

The metabolism of homoserine esters, including the synthetic compound homoserine ethyl ester, is primarily understood through the study of enzymes that act on structurally similar, naturally occurring molecules, most notably N-acyl-L-homoserine lactones (AHLs). While direct research on the specific enzymatic hydrolysis of homoserine ethyl ester is limited, the mechanisms of enzymes that cleave the ester bond in related compounds provide a strong basis for understanding its metabolic fate. The primary enzyme families implicated in the metabolism of homoserine esters are esterases, particularly carboxylesterases and specialized lactonases.

The enzymatic breakdown of homoserine ethyl ester is presumed to occur via hydrolysis, a reaction catalyzed by esterase enzymes. This process involves the cleavage of the ester bond, yielding homoserine and ethanol (B145695) as products. The general reaction can be depicted as follows:

Homoserine Ethyl Ester + H₂O → Homoserine + Ethanol

Two main classes of enzymes are considered relevant to the metabolism of homoserine esters: AHL Lactonases, which act on the cyclic ester (lactone) of homoserine derivatives, and carboxylesterases, which have broad specificity for a variety of ester-containing compounds.

A significant body of research has focused on enzymes that degrade N-acyl-L-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing. These enzymes, known as AHL lactonases, catalyze the hydrolysis of the ester bond within the homoserine lactone ring. Although homoserine ethyl ester is not a lactone, the fundamental ester bond cleavage mechanism is relevant.

AHL lactonases are typically metalloenzymes, often containing two zinc ions in their active site that are crucial for catalysis. nih.gov These enzymes belong to the metallo-β-lactamase superfamily. nih.gov The proposed catalytic mechanism for AHL lactonases involves the activation of a water molecule by the zinc ions, which then acts as a nucleophile to attack the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to break the ester bond and release the hydrolyzed product. nih.gov

While the natural substrates for these enzymes are cyclic, their ability to hydrolyze the ester bond in the homoserine moiety suggests they could potentially act on linear homoserine esters like the ethyl ester, though likely with different efficiency.

Carboxylesterases (CEs) are a large and diverse family of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics and endogenous compounds containing ester, amide, or thioester linkages. wikipedia.org These enzymes are found in various tissues, with high concentrations in the liver and intestines. nih.gov

The catalytic mechanism of carboxylesterases involves a classic serine hydrolase catalytic triad, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). The reaction proceeds in two main steps:

Acylation: The serine residue in the active site, activated by the nearby histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This results in the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the alcohol portion of the ester (in this case, ethanol).

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then breaks down to release the carboxylic acid portion of the substrate (homoserine) and regenerate the active enzyme.

Given their broad substrate specificity, it is highly probable that carboxylesterases are involved in the metabolism of homoserine ethyl ester in mammals. Human carboxylesterases, such as hCE1 and hCE2, are known to hydrolyze a vast number of ester-containing drugs. nih.gov The specificity of these enzymes is generally determined by the size and chemical nature of both the acyl and alcohol portions of the ester. nih.gov

Detailed Research Findings

Research into the enzymatic degradation of AHLs provides the most detailed insights currently available that can be extrapolated to homoserine ethyl ester metabolism. Studies on AHL lactonases from various bacteria, such as Bacillus thuringiensis, have elucidated the key structural features and the catalytic mechanism of these enzymes. nih.gov X-ray crystallography has revealed a dinuclear zinc-binding site in the active center, which is essential for the hydrolysis of the lactone ring. nih.gov

The table below summarizes the key characteristics of the enzyme families likely involved in the metabolism of homoserine ethyl ester, based on research on related substrates.

| Enzyme Family | Enzyme Subclass | Catalytic Mechanism | Key Active Site Residues | Natural Substrates | Potential Action on Homoserine, ethyl ester |

| Hydrolases | AHL Lactonase | Metallo-hydrolase | Dinuclear Zinc Center, Histidine, Aspartate | N-acyl-homoserine lactones | Hydrolysis of the ester bond |

| Hydrolases | Carboxylesterase (e.g., hCE1, hCE2) | Serine Hydrolase | Serine, Histidine, Aspartate/Glutamate (Catalytic Triad) | Wide range of esters, amides, and thioesters | Hydrolysis of the ester bond |

Q & A

Q. What are the optimal enzymatic methods for synthesizing homoserine ethyl ester, and how do reaction parameters influence yield?

- Methodological Answer : Homoserine ethyl ester can be synthesized via lipase-catalyzed esterification or transesterification. For instance, Novozym® 435 (a immobilized Candida antarctica lipase) has been used for similar ethyl ester syntheses, where parameters like temperature (40–60°C), molar ratio of substrates (e.g., 1:3 homoserine:ethanol), and water activity (controlled using molecular sieves) significantly impact conversion rates. Central composite design (CCD) experiments can optimize these parameters to achieve >80% yield .

- Validation : Confirm product purity via HPLC with UV detection (λ = 210 nm) and compare retention times to authentic standards. NMR (¹H and ¹³C) can validate ester bond formation by identifying characteristic shifts (e.g., δ 4.1–4.3 ppm for ethyl ester protons) .

Q. What spectroscopic and chromatographic techniques are used to characterize homoserine ethyl ester?

- Methodological Answer :

- FT-IR : Identify ester carbonyl (C=O) stretching at 1740–1720 cm⁻¹ and C-O-C stretching at 1250–1150 cm⁻¹.

- GC-MS : Use polar columns (e.g., DB-5MS) with temperature programming. Kovats retention indices (RI) for ethyl esters typically range 930–1329 (DB-5) and can be cross-referenced with databases like Flavornet .

- LC-MS/MS : Quantify trace impurities using reversed-phase C18 columns with mobile phases of water/acetonitrile (0.1% formic acid) and MRM transitions specific to homoserine ethyl ester fragments .

Advanced Research Questions

Q. How does homoserine ethyl ester influence methionine and threonine biosynthesis in plant metabolic models?

- Methodological Answer : Exogenous application of homoserine ethyl ester in detached potato leaves (via petiole feeding) increases methionine and threonine synthesis by bypassing feedback inhibition of homoserine dehydrogenase (HSDH). Experimental designs should include:

- Control Groups : Wild-type vs. HSDH-overexpressing transgenic plants.

- Dosage : 1–10 mM homoserine ethyl ester in buffered solutions (pH 6.5).

- Metabolite Analysis : Quantify amino acids via LC-MS and track carbon flux using ¹³C-labeled aspartate .

Q. How can structural modifications of homoserine ethyl ester enhance its stability and bioactivity in cellular systems?

- Methodological Answer :

- Ester Hydrolysis Resistance : Replace the ethyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder esterase activity. Synthesize derivatives via Steglich esterification using DCC/DMAP.

- Bioactivity Screening : Test derivatives in cell cultures (e.g., HEK293) for nitric oxide (NO) modulation using Griess assay. Compare to arginine ethyl ester derivatives, where esterification improves intestinal absorption but limits sustained NO release .

Q. How do contradictory data on homoserine ethyl ester’s metabolic effects arise, and how can they be resolved?

- Case Study : In plant studies, homoserine ethyl ester supplementation increases threonine in transgenic lines but reduces it in wild-type plants.

- Resolution Strategies :

- Contextual Analysis : Wild-type plants may tightly regulate homoserine pools via feedback inhibition, whereas transgenes bypass this.

- Experimental Replication : Standardize growth conditions (light, temperature) and use isotopic tracing to differentiate de novo synthesis vs. exogenous uptake .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, using tools like RevMan to assess bias and heterogeneity .

Methodological Resources

- Synthesis Optimization : Use response surface methodology (RSM) for parameter optimization .

- Ethical Compliance : Follow institutional guidelines for in vivo studies, including informed consent templates for human cell line usage .

- Data Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including detailed supplementary materials for compound characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.